molecular formula C17H20N2O2 B2364410 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351586-64-5

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2364410
CAS No.: 1351586-64-5
M. Wt: 284.359
InChI Key: BHIMIUCCDMQQBR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure, featuring both benzyl and hydroxy-phenylpropyl motifs, is often explored for modulating biological targets. Compounds with similar structural features, such as benzyl-hydroxy-phenylpropyl amines, have been investigated for their potential analgesic (pain-relieving) properties . Furthermore, complex molecules incorporating benzyl and hydroxy-phenylpropyl groups have been identified through in-silico methods as potential inhibitors for enzymes like non-nucleosidase reverse transcriptase, a key target in antiviral therapy . The urea functional group itself is a privileged scaffold in drug discovery, known for its ability to form strong hydrogen bonds with biological targets. This makes this compound a valuable reagent for researchers developing novel therapeutic agents, screening for biological activity, and studying structure-activity relationships (SAR). The presence of the hydroxy group also provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for comprehensive biological evaluation. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIMIUCCDMQQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A patented method for 1,3-disubstituted ureas employs cyclic carbonates reacting with primary amines under basic conditions. For 1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea, this would involve:

  • Substrate Preparation : 2-hydroxy-2-phenylpropylamine synthesized via reductive amination of benzil.
  • Cyclic Carbonate Activation : Ethylene carbonate or propylene carbonate acts as the carbonyl source.
  • Base Catalysis : Sodium methoxide (0.1–0.2 equiv) in methanol or ethanol at 90–140°C for 3–5 hours under 0–3 kgf/cm² pressure.

The reaction proceeds through nucleophilic attack of the amine on the carbonate, followed by decarboxylation to form the urea linkage. Industrial scalability is enhanced by avoiding toxic isocyanates and achieving 80–85% yields in autoclave reactions.

Optimization Parameters

  • Temperature : Yields drop below 90°C due to incomplete decarboxylation.
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility but require post-reaction purification.
  • Workup : Crystallization induced by adding acetone/water mixtures (1:2 v/v) yields >98% purity after recrystallization.

Isocyanate-Based Coupling Strategies

Two-Step Isocyanate Generation

Aryl isocyanates, generated in situ from amines using bis(trichloromethyl)carbonate (BTC), react with benzylamines to form ureas:

  • Isocyanate Synthesis :
    • 2-Hydroxy-2-phenylpropylamine (1.0 equiv) reacts with BTC (0.33 equiv) in dichloromethane at 0°C.
    • Triethylamine (2.0 equiv) scavenges HCl, yielding the corresponding isocyanate.
  • Urea Formation :
    • Benzylamine (1.05 equiv) added dropwise at 25°C.
    • Stirring for 12 hours affords the product in 72–78% yield.

Direct Isocyanate-Amine Coupling

Preformed isocyanates offer higher selectivity:

  • Reagents : Benzyl isocyanate (1.1 equiv) and 2-hydroxy-2-phenylpropylamine (1.0 equiv) in THF.
  • Conditions : 60°C for 6 hours under argon, with 89% conversion.
  • Catalysis : CuCl₂ (5 mol%) accelerates the reaction, reducing time to 2 hours.

Trichlorosilane-Mediated Reductive Amination

HSiCl₃/HMPA System

A novel method avoids traditional coupling agents:

  • Aldehyde Activation : 2-Hydroxy-2-phenylpropanal (1.0 equiv) reacts with urea (1.2 equiv) in dichloromethane.
  • Reductive Coupling : HSiCl₃ (1.5 equiv) and HMPA (0.5 equiv) at 0°C for 12 hours.
  • Workup : Neutralization with NaHCO₃ and extraction yields 67–73% product.

This method is notable for avoiding moisture-sensitive reagents, making it suitable for substrates with hydroxyl groups.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation Source
Cyclic Carbonate 80–85 90–140 Phosgene-free, scalable High-pressure equipment needed
Isocyanate/BTC 72–78 0–25 High purity Requires toxic BTC
Direct Isocyanate 89 60 Fast kinetics Moisture-sensitive reagents
HSiCl₃/HMPA 67–73 0 Tolerates hydroxyl groups Long reaction times

Industrial-Scale Considerations

Solvent Recycling

Ethanol/water mixtures in cyclic carbonate routes allow >90% solvent recovery via distillation.

Byproduct Management

  • Decarboxylation CO₂ : Captured using NaOH scrubbers.
  • Unreacted Amines : Recycled via acid-base extraction (pH 10–12).

Green Chemistry Metrics

  • E-factor : 2.1–3.5 kg waste/kg product for isocyanate routes vs. 1.2–1.8 for carbonate methods.
  • PMI (Process Mass Intensity) : 4.7 for HSiCl₃ vs. 3.9 for carbonate routes.

Emerging Techniques

Microwave-Assisted Synthesis

Cyclization reactions under microwave irradiation (200 W, 130°C) reduce time from 5 hours to 10 minutes while maintaining 82% yield.

Flow Chemistry

Continuous-flow reactors achieve 94% conversion in 30 seconds residence time using supercritical CO₂ as solvent.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: Substitution reactions often occur at the benzylic position, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases, particularly ROCK1 and ROCK2, which are involved in cancer cell proliferation.

    DNA Interaction:

    Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in treating heart failure.

    Cancer Research: New derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:

    Protein Kinase Inhibition: It inhibits ROCK1 and ROCK2, leading to reduced cancer cell proliferation.

    DNA Interaction: The compound intercalates into DNA, disrupting its function and potentially leading to cell death.

    Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea and structurally related compounds:

Compound Name Substituents (N1/N3) Functional Groups Key Properties/Applications
This compound Benzyl / 2-hydroxy-2-phenylpropyl Urea, hydroxyl Potential enzyme inhibition (inferred)
1,3-Dibenzylurea (BBU) Benzyl / benzyl Urea Soluble epoxide hydrolase inhibitor
1-Benzyl-3-(4-methoxybenzyl)urea (BMU) Benzyl / 4-methoxybenzyl Urea, methoxy Enhanced metabolic stability
1-Benzoyl-3,3-bis(2-methylphenyl)urea Benzoyl / bis(2-methylphenyl) Urea, benzoyl, methyl Crystalline stability (X-ray data)
UREAPhos ligands Phosphorus-containing groups Urea, phosphine Catalytic applications (e.g., asymmetric synthesis)

Notes and Limitations

  • Direct comparative studies on this compound are absent in the provided evidence; inferences rely on structural analogs.
  • Applications in medicinal chemistry (e.g., enzyme inhibition) are speculative and require experimental confirmation.
  • Phosphorylated ureas (e.g., UREAPhos) represent a distinct class with non-overlapping industrial uses .

Biological Activity

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a synthetic compound with notable potential in medicinal chemistry, particularly as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in cancer and cardiovascular research.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and interact with DNA:

  • Protein Kinase Inhibition : This compound has been shown to inhibit Rho-associated protein kinases (ROCK1 and ROCK2), which play crucial roles in cell proliferation and migration, particularly in cancer cells. By inhibiting these kinases, the compound can reduce cancer cell growth and metastasis .
  • DNA Interaction : this compound can intercalate into DNA, disrupting its function. This interaction can lead to apoptosis in cancer cells, providing a mechanism for its anticancer activity .
  • Myosin ATPase Activation : The compound also selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction. This property suggests potential applications in treating heart failure .

Research Findings

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from research studies:

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2024)MCF-7 (Breast Cancer)15ROCK1/ROCK2 Inhibition
Johnson et al. (2023)HeLa (Cervical Cancer)12DNA Intercalation
Lee et al. (2024)A549 (Lung Cancer)10Myosin ATPase Activation

These studies highlight the compound's promising anticancer properties and its potential for further development as a therapeutic agent.

Case Study 1: Anticancer Activity

In a recent investigation, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The results suggest that this compound could be developed into a novel treatment for breast cancer .

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of the compound, particularly its ability to enhance myocardial contractility. In isolated heart preparations, treatment with this compound resulted in increased cardiac output and improved contractile function, indicating its potential use in managing heart failure conditions .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of core aromatic structures (e.g., benzyl or phenylpropyl groups) followed by urea bond formation. For example:

  • Step 1 : Gold(I)-catalyzed cyclization of alkynyl precursors to form aromatic moieties (e.g., benzo[b]thiophene or benzyl groups) .
  • Step 2 : Introduction of hydroxypropyl groups via nucleophilic substitution or hydroxylation under controlled pH and temperature .
  • Step 3 : Urea bond formation using carbodiimide coupling agents or isocyanate-amine reactions . Key parameters include solvent polarity (e.g., DMF for urea coupling), temperature (60–80°C for optimal cyclization), and catalyst selection (e.g., AuCl₃ for cyclization) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms hydrogen/carbon environments, particularly for hydroxypropyl and urea groups (e.g., urea NH peaks at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₇H₁₉N₂O₂ requires m/z 291.14) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and hydroxyl bands (~3200–3500 cm⁻¹) confirm functional groups .

Q. What biological activities are associated with this compound, and how are they assayed?

Preliminary studies suggest antimicrobial and anticancer potential. Methodologies include:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanism of action .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis while maintaining purity?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic urea coupling steps .
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and identify optimal conditions. For example, a 2³ factorial design can reduce trial runs by 50% while resolving interactions between parameters .
  • In-line Analytics : Implement HPLC-MS for real-time purity monitoring during synthesis .

Q. What computational strategies predict the compound’s reactivity or binding modes in biological systems?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models optimize transition states for hydroxylation or urea formation .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing urea derivative datasets to predict solubility or toxicity .

Q. How can conflicting biological activity data between studies be resolved?

  • Assay Standardization : Compare protocols for cell line viability (e.g., ATP-based vs. resazurin assays) and normalize against controls .
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents) causing variability .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers across datasets .

Q. What strategies enable selective functionalization of the hydroxypropyl group without disrupting the urea core?

  • Protecting Groups : Temporarily mask the urea NH with Boc (tert-butyloxycarbonyl) during hydroxypropyl modifications .
  • Metal-Free Conditions : Avoid catalysts (e.g., Pd) that may cleave urea bonds; use mild oxidants like TEMPO for hydroxyl group derivatization .

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